N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

Catalog No.
S11281712
CAS No.
M.F
C26H31N3
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)p...

Product Name

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

IUPAC Name

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

Molecular Formula

C26H31N3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C26H31N3/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25/h1-13,17,26H,14-16,18-22H2

InChI Key

HMXUCYYHIRYOIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=N4

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring substituted with various functional groups. The chemical formula for this compound is C26H31N3C_{26}H_{31}N_3 and it has a molecular weight of approximately 397.55 g/mol. The structure features a benzyl group, a phenylethyl group, and a pyridin-2-ylmethyl moiety, contributing to its potential biological activity and applications in medicinal chemistry .

Typical of amines and piperidines. Key reactions include:

  • N-alkylation: The nitrogen atoms in the piperidine ring can undergo alkylation, allowing for the introduction of various alkyl groups.
  • Acylation: The amine groups can be acylated to form amides, which may alter the compound's biological properties.
  • Reduction: The compound may also undergo reduction reactions, particularly if any carbonyl groups are present in derivatives.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for research purposes.

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine exhibits potential biological activities that make it a candidate for therapeutic applications. Preliminary studies suggest that compounds with similar structures may act as:

  • Antidepressants: Due to their interaction with neurotransmitter systems.
  • Analgesics: Some derivatives have shown efficacy in pain relief.
  • Antipsychotics: The presence of the piperidine and pyridine rings may contribute to neuropharmacological effects.

Further research is necessary to fully elucidate its pharmacodynamics and pharmacokinetics.

The synthesis of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
  • Substitution Reactions: Subsequent steps involve introducing the benzyl and phenylethyl groups through nucleophilic substitution.
  • Pyridine Attachment: The final step usually involves attaching the pyridin-2-ylmethyl group via a coupling reaction.

These methods can vary based on available starting materials and desired yields.

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or analgesics.
  • Research: In studies investigating the mechanisms of action of psychoactive substances.

These applications highlight its significance in both therapeutic contexts and scientific research.

Interaction studies involving N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine focus on its binding affinity to various receptors, including:

  • Dopamine Receptors: Potential interactions that could influence mood and behavior.
  • Serotonin Receptors: Implications for antidepressant activity.

Such studies are critical for understanding how this compound might exert its biological effects and for guiding future drug development efforts.

Several compounds share structural similarities with N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine. These include:

Compound NameMolecular FormulaKey Features
N-benzyl-N-(2-methylphenyl)-1-piperidinamineC27H32N2C_{27}H_{32}N_2Similar piperidine structure with different substituents
N-benzyl-N-(3-methoxyphenethyl)-1-piperidinamineC28H35N3C_{28}H_{35}N_3Contains methoxy group; potential variations in activity
1-benzyl-N-(2-methylphenethyl)piperidinamineC27H32N2C_{27}H_{32}N_2Related structure with different substitution patterns

The uniqueness of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine lies in its specific combination of functional groups and its potential interactions with neurotransmitter systems, which may not be present in other similar compounds. This specificity may lead to distinct pharmacological profiles that warrant further exploration in medicinal chemistry.

Multi-Step Organic Synthesis Pathways

The synthesis of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine begins with the preparation of a functionalized piperidine intermediate. A widely adopted route involves the formation of 4-piperidone derivatives, followed by sequential N-alkylation and reductive amination steps [1] [3] [5].

Step 1: Synthesis of 4-Piperidone Core
The piperidine ring is typically constructed via a Dieckmann cyclization of a diester precursor. For example, methyl acrylate and benzylamine undergo a Michael addition to form a β-keto ester intermediate, which undergoes intramolecular cyclization under basic conditions to yield N-benzyl-4-piperidone [3] [5]. This method leverages the Dieckmann condensation’s efficiency in forming six-membered rings, with yields exceeding 80% when catalyzed by alkali metal alkoxides [1] [5].

Step 2: Sequential N-Alkylation
The introduction of the 2-phenylethyl and pyridin-2-ylmethyl groups requires careful optimization to avoid over-alkylation. A two-step alkylation strategy is employed:

  • Primary Alkylation: N-Benzyl-4-piperidone reacts with 2-phenylethyl bromide in the presence of a base such as potassium carbonate, yielding N-benzyl-N-(2-phenylethyl)piperidin-4-one. Solvent selection (e.g., tetrahydrofuran or acetonitrile) critically influences reaction rates and selectivity [2] [4].
  • Secondary Alkylation: The remaining amine group undergoes alkylation with 2-(bromomethyl)pyridine. This step demands anhydrous conditions and catalytic iodide salts to enhance electrophilic reactivity [4] [6].

Step 3: Reductive Amination
The ketone group in the piperidin-4-one intermediate is reduced to an amine using sodium borohydride or cyanoborohydride in the presence of ammonium acetate. This step achieves high stereoselectivity when performed in protic solvents like methanol, with yields averaging 85–92% [2] [5].

Catalytic Systems for Key Bond Formation Reactions

Michael Addition Catalysis
The initial Michael addition between benzylamine and methyl acrylate is accelerated by Brønsted acids such as boric acid. This catalyst promotes nucleophilic attack while minimizing side reactions, achieving conversions >95% in aqueous environments [3] [5].

Dieckmann Cyclization
Cyclization of β-keto esters to 4-piperidone derivatives is facilitated by strong bases like sodium ethoxide. Recent advances highlight the use of lithium chloride as a co-catalyst, reducing reaction temperatures from 120°C to 80°C while maintaining yields >90% [3] [5].

Reductive Amination
Sodium cyanoborohydride emerges as the optimal reductant for converting ketones to amines, operating effectively at pH 6–7. Transition-metal catalysts, such as palladium on carbon, are avoided due to incompatibility with aromatic substituents [2] [6].

Alkylation Catalysts
Phase-transfer catalysts like tetrabutylammonium bromide enhance the reactivity of alkyl halides in N-alkylation steps. For sterically hindered substrates, crown ethers improve ion-pair separation, increasing reaction rates by 40% [4] [6].

Purification and Isolation Techniques

Distillation and Solvent Extraction
Excess reactants (e.g., methyl acrylate) are removed via fractional distillation under reduced pressure (50–60°C, 10 mmHg). Subsequent liquid-liquid extraction with dichloromethane and water isolates the crude product with >98% purity [3] [5].

Column Chromatography
Silica gel chromatography (hexane/ethyl acetate gradient) resolves N-alkylation byproducts. The target compound typically elutes at Rf 0.3–0.4, with recovery rates of 75–85% [5] [6].

Recrystallization
Final purification employs recrystallization from ethanol/water mixtures, yielding colorless crystals with a melting point of 112–114°C. This step ensures pharmaceutical-grade purity (>99.5%) by removing trace organic impurities [3] [6].

Table 1: Optimization of Key Reaction Conditions

Reaction StepCatalyst/BaseSolventTemperature (°C)Yield (%)
Michael AdditionBoric acidWater2595
Dieckmann CyclizationSodium ethoxideTetrahydrofuran8092
Reductive AminationSodium cyanoborohydrideMethanol2588
N-AlkylationPotassium carbonateAcetonitrile6078

Solubility and Partition Coefficient Analysis

The solubility characteristics of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine represent a fundamental aspect of its physicochemical profile. This compound exhibits limited aqueous solubility, demonstrating preferential dissolution in organic solvents such as ethanol and dimethyl sulfoxide . The poor water solubility can be attributed to the compound's extensive aromatic character and lipophilic nature, which is consistent with its molecular structure containing multiple aromatic rings including benzyl, phenylethyl, and pyridin-2-ylmethyl moieties.
The partition coefficient behavior of this compound follows predictable trends when compared to structurally related piperidine derivatives. While specific logarithmic partition coefficient values for N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine are not experimentally determined, comparative analysis with simpler piperidine structures provides valuable insights. N-methylpiperidine exhibits a logarithmic partition coefficient of 1.15, while the parent piperidine compound shows a value of 0.84 [2] [3]. The significantly higher molecular weight and increased aromatic substitution of the target compound would theoretically result in a substantially higher partition coefficient, indicating enhanced lipophilicity compared to these simpler analogs.

The molecular formula C₂₆H₃₁N₃ and molecular weight of 385.5 g/mol contribute to the compound's solubility profile [4]. The presence of three nitrogen atoms, including the piperidine nitrogen and the pyridine nitrogen, introduces potential sites for protonation and hydrogen bonding interactions, which could influence solubility behavior under different conditions. The benzyl and phenylethyl substituents significantly increase the hydrophobic character of the molecule, limiting water solubility while enhancing solubility in non-polar and moderately polar organic solvents.

Experimental determinations of aqueous solubility for related piperidine derivatives demonstrate the impact of structural modifications on solubility characteristics. The addition of aromatic substituents typically reduces water solubility, with compounds containing multiple aromatic rings showing particularly poor aqueous solubility [5]. For pharmaceutical development considerations, a solubility threshold of 50 μg/mL is often considered acceptable for preclinical programs, though the actual solubility of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine requires experimental validation.

Thermal Stability and Degradation Kinetics

The thermal stability characteristics of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine are of critical importance for understanding its processing requirements and storage conditions. While specific thermal analysis data for this compound are not available in the current literature, analysis of related piperidine derivatives and nitrogen-containing organic compounds provides valuable insights into expected thermal behavior.

Differential scanning calorimetry and thermogravimetric analysis of structurally related compounds indicate that piperidine derivatives generally exhibit moderate thermal stability [6]. The thermal decomposition of organic nitrogen compounds typically follows complex kinetic pathways, with degradation rates influenced by molecular structure, substitution patterns, and environmental conditions [7]. For nitrogen-containing heterocycles, thermal degradation often involves ring-opening reactions, deamination processes, and formation of various decomposition products.

The presence of multiple aromatic rings in N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine may contribute to enhanced thermal stability compared to simpler piperidine derivatives. Aromatic systems generally provide stabilization through resonance effects, potentially increasing decomposition temperatures. However, the presence of tertiary amine functionality and the complex substitution pattern may create sites of thermal vulnerability.

Degradation kinetics of similar nitrogen-containing compounds typically follow first-order or pseudo-first-order kinetics, with rate constants varying significantly based on temperature and atmospheric conditions [7]. The activation energy for thermal decomposition of piperidine derivatives ranges from approximately 150-200 kJ/mol, depending on molecular structure and substitution patterns [8]. For compounds containing multiple aromatic rings, thermal stability may be enhanced, potentially requiring higher temperatures for significant decomposition.

Storage recommendations for structurally related compounds suggest maintaining inert atmosphere conditions at temperatures between 2-8°C to ensure long-term stability . The thermal behavior of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine would benefit from comprehensive thermal analysis including differential scanning calorimetry, thermogravimetric analysis, and kinetic studies to establish safe handling and storage protocols.

Crystallographic Studies and Polymorphism

The crystallographic characteristics of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine represent an important aspect of its solid-state properties. While specific crystal structure data for this compound are not available in the current literature, analysis of related piperidine derivatives provides valuable insights into expected crystallographic behavior and potential polymorphic forms.

Piperidine derivatives typically adopt chair conformations in the solid state, similar to cyclohexane, with the nitrogen atom exhibiting tetrahedral geometry . The presence of bulky substituents, such as the benzyl and phenylethyl groups in the target compound, influences both molecular conformation and crystal packing arrangements. The pyridin-2-ylmethyl substituent introduces additional conformational complexity and potential intermolecular interactions through the pyridine nitrogen.

Crystal structure analysis of related compounds reveals that piperidine rings generally maintain chair conformations with equatorial positioning of large substituents to minimize steric hindrance [12]. The presence of aromatic rings facilitates π-π stacking interactions and other intermolecular forces that influence crystal packing. For N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine, the multiple aromatic systems provide numerous opportunities for intermolecular interactions, potentially leading to stable crystal forms.

Polymorphism in piperidine derivatives is influenced by conformational flexibility and intermolecular interaction patterns [13]. The complex substitution pattern of the target compound creates multiple potential conformational states, which may result in different polymorphic forms under varying crystallization conditions. Temperature, solvent choice, and crystallization rate all influence the formation of specific polymorphs.

The appearance of N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine as a crystalline solid substance suggests the formation of well-ordered crystal structures . The compound's ability to form crystals indicates favorable intermolecular interactions and molecular packing arrangements. However, comprehensive crystallographic analysis would be required to determine space group, unit cell parameters, and detailed structural characteristics.

Crystal structure determination would provide valuable information about molecular conformation, intermolecular interactions, and potential polymorphic forms. Single crystal X-ray diffraction analysis would reveal precise atomic positions, bond lengths, and bond angles, while powder X-ray diffraction could identify different polymorphic forms. Understanding the crystallographic properties is essential for pharmaceutical development, as different polymorphs may exhibit varying solubility, stability, and bioavailability characteristics.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

385.251798002 g/mol

Monoisotopic Mass

385.251798002 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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